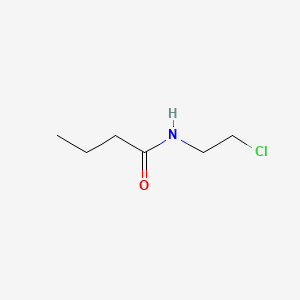

Butanamide, N-(2-chloroethyl)-

Overview

Description

N-(2-Chloroethyl)butanamide is an organic compound belonging to the class of amides It features a butanamide backbone with a 2-chloroethyl substituent on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Chloroethyl)butanamide can be synthesized through the reaction of butanoyl chloride with 2-chloroethylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:

Butanoyl chloride+2-Chloroethylamine→N-(2-Chloroethyl)butanamide+HCl

Industrial Production Methods: In an industrial setting, the synthesis of N-(2-Chloroethyl)butanamide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solvents like dichloromethane or toluene can aid in the dissolution of reactants and products, facilitating the reaction.

Chemical Reactions Analysis

Types of Reactions: N-(2-Chloroethyl)butanamide undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.

Hydrolysis: In the presence of strong acids or bases, N-(2-Chloroethyl)butanamide can hydrolyze to produce butanoic acid and 2-chloroethylamine.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield secondary amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH), ammonia (NH₃), or thiourea (NH₂CSNH₂) under mild to moderate conditions.

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.

Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products:

Nucleophilic Substitution: Corresponding substituted amides.

Hydrolysis: Butanoic acid and 2-chloroethylamine.

Oxidation: N-oxides.

Reduction: Secondary amines.

Scientific Research Applications

N-(2-Chloroethyl)butanamide has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential role in modifying biological macromolecules.

Medicine: Explored for its potential as a precursor in the synthesis of pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)butanamide involves its ability to act as an alkylating agent. The 2-chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins, leading to modifications that can alter their function. This property is particularly relevant in the context of its potential use in medicinal chemistry as a precursor to anticancer agents.

Comparison with Similar Compounds

- N-(2-Chloroethyl)acetamide

- N-(2-Chloroethyl)propionamide

- N-(2-Chloroethyl)benzamide

Comparison: N-(2-Chloroethyl)butanamide is unique due to its butanamide backbone, which imparts different physical and chemical properties compared to its analogs. For instance, the length of the carbon chain in the butanamide backbone can influence the compound’s solubility, reactivity, and biological activity. Compared to N-(2-Chloroethyl)acetamide and N-(2-Chloroethyl)propionamide, N-(2-Chloroethyl)butanamide may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a distinct candidate for specific applications.

Properties

IUPAC Name |

N-(2-chloroethyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO/c1-2-3-6(9)8-5-4-7/h2-5H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHGMFCSVYUJHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10199797 | |

| Record name | Butanamide, N-(2-chloroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.62 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51834-70-9 | |

| Record name | Butanamide, N-(2-chloroethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051834709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanamide, N-(2-chloroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Methylsulfonyl)-1-(3-nitrobenzyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B13941598.png)

![2,6-Dimethyl-4-[2-(2-isobutyl-6-methyl-4-pyridinyl)-[1,3,4]oxadiazol-5-yl]-pyridine](/img/structure/B13941609.png)